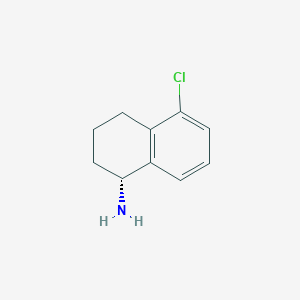

(R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1213589-52-6) is a chiral amine derivative featuring a tetrahydronaphthalene backbone with a chlorine substituent at the 5-position and an amine group at the 1-position. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol . The compound is typically stored at 2–8°C to maintain stability .

Properties

IUPAC Name |

(1R)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNOKRDWQNPAID-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 5-chloro-1-tetralone using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a chiral rhodium complex.

Industrial Production Methods

Industrial production of ®-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form the corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

6-Chloro Isomer

- (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1810074-75-9) differs in the chlorine position (6 vs. 5).

5-Chloro-6-Fluoro Derivative

Functional Group Modifications

N,N-Dimethyl Derivatives

- trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) : Features a cyclohexyl group at position 4 and dimethylamine at position 2. Reported melting point: 137–139°C , with 71% synthesis yield. HPLC retention times (t₁=15.3 min, t₂=17.2 min) indicate distinct polarity compared to the target compound .

Amide Derivatives

- (R)-5-(4-Chloro-2-methylphenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)picolinamide (5R) : A complex amide derivative synthesized with 98.5% HPLC purity . The piperazine and picolinamide groups introduce hydrogen-bonding sites, likely enhancing affinity for enzymatic targets .

Salt Forms and Physicochemical Properties

Biological Activity

(R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine characterized by a chlorine atom at the 5-position of the tetrahydronaphthalene ring. Its molecular formula is C₁₀H₁₃ClN, with a molecular weight of approximately 183.67 g/mol. This compound has garnered interest due to its potential biological activities and applications in pharmacology.

The compound exists primarily in its hydrochloride salt form, which enhances its solubility and stability for various applications. It exhibits structural similarities to other tetrahydronaphthalenes, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClN |

| Molecular Weight | 183.67 g/mol |

| CAS Number | 59376-81-7 |

| LogP | 3.37640 |

| PSA (Polar Surface Area) | 26.02000 |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of neurotransmitter systems and potential therapeutic applications.

Neurotransmitter Interaction

Studies have shown that this compound interacts with various serotonin receptors, particularly the 5-HT2C receptor. Activation of this receptor is associated with several behavioral responses such as hypolocomotion and anxiety modulation .

Key Findings:

- Receptor Affinity: The compound demonstrates binding affinities towards serotonin receptors, which are critical in mood regulation and anxiety disorders.

- Pharmacological Potential: It has been studied for its potential use in treating conditions like depression and anxiety due to its serotonergic activity.

Case Studies

Several studies have explored the biological implications of this compound:

-

Study on Serotonin Receptor Modulation:

- Researchers investigated the compound's effects on the 5-HT2C receptor and observed significant changes in locomotor activity in animal models.

- Results: The administration of the compound led to reduced locomotion and altered feeding behavior, suggesting anxiolytic properties.

- VHL Inhibition Studies:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Fluorine substitution at the 5-position | Potentially different biological activity |

| 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Bromine instead of chlorine | May exhibit different reactivity patterns |

| 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Methyl group at the 5-position | Altered lipophilicity and biological effects |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of (R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving reductive amination, nucleophilic substitution, or catalytic hydrogenation. For example, analogous derivatives (e.g., 5-bromo and 5-methyl) are synthesized using stereoselective methods starting from substituted benzaldehyde precursors . Purity validation involves high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR (¹H and ¹³C) for structural analysis, and HPLC with optimized solvent systems (e.g., MeOH:EtOH:2-PrOH:Hexanes) to assess purity and isolate enantiomers .

Q. Which spectroscopic techniques are most effective for structural and stereochemical characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., amine protons, aromatic/alkyl substituents), while ¹³C NMR confirms carbon frameworks and substituent positions. For example, cyclohexyl and cyclooctyl analogs in tetrahydronaphthalen-amines show distinct splitting patterns for trans-substituents .

- Chiral HPLC : Resolves enantiomers using chiral stationary phases. For (R)- and (S)-enantiomers, solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 1.5 mL/min provide baseline separation .

- Polarimetry : Measures optical rotation (e.g., [α]D values) to confirm enantiomeric identity .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of this compound be quantified, and what factors influence chiral resolution?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases. Retention times (t1, t2) and peak integration determine ee. Solvent polarity adjustments (e.g., hexane:isopropanol gradients) optimize resolution .

- Derivatization : Chiral derivatizing agents (e.g., Mosher’s acid chloride) convert amines to diastereomers for NMR analysis .

- Computational Modeling : Predict retention behavior using molecular docking simulations with chiral stationary phases .

Q. What computational approaches (e.g., DFT) predict the stereochemical outcomes and reactivity of this compound in synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in catalytic reactions (e.g., asymmetric hydrogenation). For example, DFT studies on similar tetrahydronaphthalen-amines identify steric and electronic factors influencing R/S configuration .

- Molecular Dynamics (MD) : Simulates solvent effects and catalyst-substrate interactions to optimize reaction conditions .

Q. How does the 5-chloro substituent impact physicochemical properties compared to non-halogenated analogs?

- Methodological Answer :

- Lipophilicity : The chloro group increases logP values, enhancing membrane permeability. Compare via reversed-phase HPLC retention times .

- Electronic Effects : Electron-withdrawing Cl alters amine basicity (pKa), measured via potentiometric titration or UV-pH profiling.

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) reveals Cl-induced distortions in the tetrahydronaphthalene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.